(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid
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Overview
Description
Preparation Methods
Leptazoline A is typically isolated from the culture media of the cyanobacterium Leptolyngbya sp . The bioactivity-guided examination of this cyanobacterium has led to the isolation of Leptazoline A along with other related compounds . The synthetic routes and industrial production methods for Leptazoline A are still under research and development, with ongoing studies focusing on optimizing the extraction and synthesis processes.
Chemical Reactions Analysis
Leptazoline A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of Leptazoline A, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Leptazoline A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its unique chemical properties and potential as a building block for synthesizing other compounds. In biology, Leptazoline A is investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Leptazoline A involves its interaction with specific molecular targets and pathways within cells . While the exact molecular targets and pathways are still being elucidated, it is believed that Leptazoline A exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein function, and cellular metabolism.
Comparison with Similar Compounds
Leptazoline A is part of a family of compounds that includes Leptazoline B, Leptazoline C, and Leptazoline D . These compounds share a similar chemical structure but differ in their specific functional groups and biological activities. For example, Leptazoline B has a different chemical formula and exhibits distinct biological properties compared to Leptazoline A . The uniqueness of Leptazoline A lies in its specific chemical structure and the particular biological activities it exhibits, which may differ from those of its related compounds.
Properties
Molecular Formula |
C13H14ClNO5 |
---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H14ClNO5/c1-6-12(10(17)5-11(18)19)15-13(20-6)8-4-7(14)2-3-9(8)16/h2-4,6,10,12,16-17H,5H2,1H3,(H,18,19)/t6-,10+,12+/m0/s1 |
InChI Key |
ZFAIHGMUJXZHDW-ISROVCFRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N=C(O1)C2=C(C=CC(=C2)Cl)O)[C@@H](CC(=O)O)O |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C=CC(=C2)Cl)O)C(CC(=O)O)O |
Origin of Product |
United States |
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